molecular formula C26H22FN3O4 B305877 N-(4-fluorophenyl)-2-(2-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide

N-(4-fluorophenyl)-2-(2-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide

Cat. No. B305877
M. Wt: 459.5 g/mol
InChI Key: PWTPTPKQMKJPGH-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(2-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide, also known as FPhPA, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic effects. FPhPA is a member of the imidazolidinone family of compounds and has shown promise in various biological and pharmacological studies.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide is not fully understood. However, it has been suggested that this compound exerts its effects through the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses in cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. This compound has also been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-(2-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to the use of this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in vivo, which limits its potential for clinical applications.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-2-(2-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide. One potential direction is to investigate the efficacy of this compound in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate the potential use of this compound as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-(2-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide involves the reaction of 4-fluoroaniline with 2-bromo-1-(4-methylbenzyl)-2-(2-hydroxyphenoxy)ethane in the presence of sodium hydride. The resulting product is then treated with chloroacetyl chloride and triethylamine to form this compound.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide has been extensively studied in scientific research due to its potential therapeutic effects. It has been shown to exhibit anti-inflammatory, antinociceptive, and antitumor properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C26H22FN3O4

Molecular Weight

459.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[2-[(E)-[1-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C26H22FN3O4/c1-17-6-8-18(9-7-17)15-30-25(32)22(29-26(30)33)14-19-4-2-3-5-23(19)34-16-24(31)28-21-12-10-20(27)11-13-21/h2-14H,15-16H2,1H3,(H,28,31)(H,29,33)/b22-14+

InChI Key

PWTPTPKQMKJPGH-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)F)/NC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)F)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)F)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.